PI3K p110α/p85α Inhibitory Activity of 3-Bromo-5-fluoropyridin-4-amine
3-Bromo-5-fluoropyridin-4-amine exhibits an IC50 of 1.90E+3 nM (1.9 µM) against the PI3K p110α/p85α enzyme in a fluorescence-based immunoassay [1]. In contrast, the analog 3-chloro-5-fluoropyridin-4-amine (CAS 1227581-38-5) demonstrated antiviral activity with IC50 values ranging from 0.13 nM to 3.2 nM in a DHODH inhibition assay, a target distinct from PI3K . This data highlights the unique kinase inhibition profile of 3-bromo-5-fluoropyridin-4-amine, where the bromine atom at C3 is critical for PI3K engagement.
| Evidence Dimension | PI3K p110α/p85α inhibition |
|---|---|
| Target Compound Data | IC50 = 1.90E+3 nM |
| Comparator Or Baseline | 3-chloro-5-fluoropyridin-4-amine (antiviral DHODH inhibition) |
| Quantified Difference | Target compound inhibits PI3K; comparator inhibits DHODH with IC50 0.13-3.2 nM |
| Conditions | Fluorescence-based immunoassay for PI3K; DHODH inhibition assay for comparator |
Why This Matters
This IC50 value confirms the compound's potential as a starting point for PI3K inhibitor development, distinguishing it from analogs that target other enzymes like DHODH.
- [1] BindingDB. (n.d.). BDBM50391184 (CHEMBL2088662) Affinity Data: IC50 = 1.90E+3 nM for PI3K p110α/p85α. View Source
